N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide
Description
N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide is a morpholine-derived compound featuring a hydroxyazetidine moiety. Its structure combines a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) with a hydroxy-substituted azetidine (a four-membered saturated ring with one nitrogen atom).
Properties
CAS No. |
88017-09-8 |
|---|---|
Molecular Formula |
C10H19N3O3 |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-[2-(3-hydroxyazetidin-1-yl)ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C10H19N3O3/c14-9-7-12(8-9)2-1-11-10(15)13-3-5-16-6-4-13/h9,14H,1-8H2,(H,11,15) |
InChI Key |
WUNLKBAZERTBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NCCN2CC(C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide typically involves the reaction of morpholine with an appropriate azetidine derivative. The process may include steps such as:
Formation of the Hydroxyazetidine Moiety: This can be achieved through the reaction of azetidine with a hydroxylating agent under controlled conditions.
Linking the Hydroxyazetidine to Morpholine: The hydroxyazetidine is then reacted with morpholine in the presence of a coupling agent to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds with enzymes or receptors, influencing their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Research Findings
Substituent-Driven Bioactivity: Chlorine or fluorine substituents consistently enhance biological activity. For example, N-(2-((3-(3,5-difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide is explored for enzyme inhibition studies due to fluorine’s electronegativity .
Hybrid Structures: Compounds combining morpholine with quinazolinone (e.g., N-(2-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide) exhibit unique dual functionalities, enabling multitarget interactions .
Synthetic Versatility : Carboxamide groups allow for straightforward derivatization, facilitating the creation of libraries for high-throughput screening.
Biological Activity
N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide, also known by its CAS number 1246030-06-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical formula is , which indicates the presence of functional groups that may contribute to its biological activity. The structure includes a morpholine ring and a hydroxyazetidine moiety, which are critical for its interaction with biological targets.
Research indicates that this compound may interact with various biological pathways. Its structural components suggest potential activity in modulating enzyme functions or receptor interactions. For example, the morpholine ring is often associated with binding to neurotransmitter receptors, while the hydroxyazetidine can influence cellular signaling pathways.
Table 1: Potential Biological Targets and Activities
| Target | Activity | Reference |
|---|---|---|
| Autotaxin | Inhibition of lysophosphatidic acid (LPA) production | |
| GABA Receptors | Modulation of neurotransmitter activity | |
| Enzyme Inhibition | Potential role in metabolic pathways |
Case Study: Autotaxin Inhibition
A significant study focused on the inhibition of autotaxin, an enzyme involved in the production of LPA, which is implicated in various pathological conditions such as fibrosis and cancer. The compound demonstrated efficacy in reducing LPA levels in vivo, suggesting its potential as a therapeutic agent for diseases involving aberrant LPA signaling .
Case Study: Neurotransmitter Modulation
Another line of investigation examined the compound's effects on GABA receptors. Compounds similar to this compound have been noted for their ability to mimic GABA activity, which is crucial for managing conditions like epilepsy and anxiety disorders. This suggests that this compound may also exhibit similar properties, warranting further exploration .
Research Findings
Recent findings highlight the importance of structural modifications in enhancing biological activity. For instance, derivatives of morpholine compounds have shown improved pharmacokinetic profiles and reduced side effects compared to their predecessors. This aligns with ongoing research aimed at optimizing drug-like properties while maintaining efficacy against targeted pathways .
Table 2: Structural Modifications and Their Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
